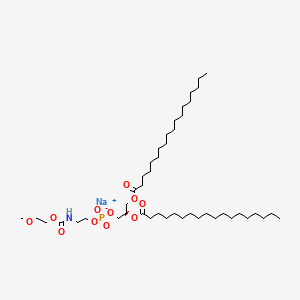![molecular formula C7H11N3 B1433118 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile CAS No. 1394774-46-9](/img/structure/B1433118.png)
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile
Overview
Description
DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Molecular Structure Analysis
Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .
Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Physical And Chemical Properties Analysis
DABCO is a white crystalline powder with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .
Scientific Research Applications
Catalytic Applications in Organic Synthesis
- DABCO has been explored as an efficient catalyst for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives, using a three-component condensation reaction under ultrasound irradiation conditions (Azarifar, Nejat-Yami, & Zolfigol, 2013).
- It is widely used as a solid catalyst in organic preparations due to its inexpensive, eco-friendly, highly reactive, and non-toxic nature, affording products in excellent yields with high selectivity (Baghernejad, 2010).
Role in Synthesis of Bicyclic Derivatives
- DABCO catalyzes one-pot three-component reactions for the synthesis of bicyclic ortho-aminocarbonitrile derivatives, proceeding smoothly at room temperature and yielding high to excellent product yields (Yan et al., 2019).
Utility in Decarboxylative Acylation
- DABCO is effective for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, enabling the synthesis of various α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).
Oxidation Reactions
- It can be used as an oxidant for alcohols under microwave irradiation, with the added advantage of being reusable (Tajbakhsh & Habibzadeh, 2006).
Applications in Multicomponent Reactions
- DABCO serves as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction in aqueous media (Tahmassebi, Bryson, & Binz, 2011).
Role in Decarboxylative Cyclization
- It mediates decarboxylative cyclization of isatoic anhydrides with active methylene groups for the synthesis of substituted 4-quinolones (Rao & Hussain, 2021).
Use in Halogenation/Esterification
- DABCO acts as a catalyst in the chlorination of alkenes and is applicable to the synthesis of brominated analogs from alkenes and N-bromosuccinimide (Pimenta, Gusevskaya, & Alberto, 2017).
One-Pot Synthesis Applications
- It catalyzes one-pot, three-component condensation reactions for the synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous ethanol (Azizian, Shameli, & Balalaie, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWVMDVUGEKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)











